Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane
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Overview
Description
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structure, which combines the properties of both silicon and organic moieties, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum. The process involves the formation of a silyl enol ether intermediate, which is then converted to the final product through a series of steps including hydrosilylation and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism by which Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of its silicon and organic moieties with various molecular targets. The phenyl group provides aromatic stability, while the trimethylsilyl group enhances reactivity and solubility. These interactions facilitate the compound’s role in catalysis, molecular modification, and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor applications.
Phenyl(trimethylsilyl)acetylene: A related compound with similar reactivity but different applications.
Trimethyl(phenyl)silane: Another similar compound used in organic synthesis.
Uniqueness
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of phenyl and trimethylsilyl groups, which confer both stability and reactivity. This dual functionality makes it particularly valuable in applications requiring both properties .
Properties
CAS No. |
63636-05-5 |
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Molecular Formula |
C14H24OSi2 |
Molecular Weight |
264.51 g/mol |
IUPAC Name |
trimethyl-(1-phenyl-2-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C14H24OSi2/c1-16(2,3)12-14(15-17(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
RKEXRTPXMDZVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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